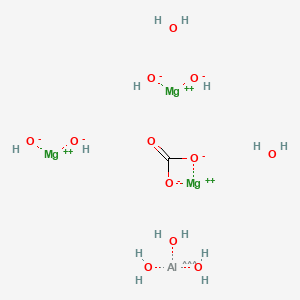Almax; Almax (antacid); LAS 3876
CAS No.:
Cat. No.: VC18534539
Molecular Formula: CH14AlMg3O12
Molecular Weight: 318.01 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | CH14AlMg3O12 |
|---|---|
| Molecular Weight | 318.01 g/mol |
| Standard InChI | InChI=1S/CH2O3.Al.3Mg.9H2O/c2-1(3)4;;;;;;;;;;;;;/h(H2,2,3,4);;;;;9*1H2/q;;3*+2;;;;;;;;;/p-6 |
| Standard InChI Key | CFVNECLTKYJMPO-UHFFFAOYSA-H |
| Canonical SMILES | C(=O)([O-])[O-].O.O.O.O.O.[OH-].[OH-].[OH-].[OH-].[Mg+2].[Mg+2].[Mg+2].[Al] |
Introduction
Chemical Composition and Structure
Molecular Formula and Structural Features
Almax (CAS 66827-12-1) is a coordination complex with the formula Al₂Mg₆(CO₃)₂(OH)₁₄·4H₂O . Its crystalline structure enables rapid dissolution in gastric acid, forming a protective gel layer on the gastric mucosa . Key structural characteristics include:
| Property | Value |
|---|---|
| Molecular Weight | 630 g/mol |
| InChI Key | NSGJDSJCJMRMEA-UHFFFAOYSA-K |
| SMILES | [Mg].[Al].[OH-].O=C([O-])[O-].O |
Synthesis and Pharmaceutical Forms
Almax is synthesized via the reaction of aluminum hydroxide, magnesium hydroxide, and sodium bicarbonate in aqueous media. It is commercially available as:
Pharmacological Properties
Mechanism of Action
Almax neutralizes gastric acid via the reaction:
This reaction elevates gastric pH to 3–5 within 1 minute and sustains neutralization for 54–90 minutes . Unlike amorphous gels, Almax’s crystalline structure prevents premature inactivation at higher pH levels .
Acid-Neutralizing Capacity (ANC)
Studies report an ANC of 49.85 ± 0.97 mEq per 15 mL suspension, outperforming aluminum hydroxide (45.1% reduction in titratable acid) . Comparative data:
| Antacid Type | ANC (mEq) | Onset (min) | Duration (min) |
|---|---|---|---|
| Almax (Suspension) | 49.85 | <1 | 54–90 |
| Aluminum Hydroxide Gel | 27.5 | 2–5 | 30 |
| Calcium Carbonate | 12.3 | 3–7 | 45 |
Data sourced from in vitro and Heidelberg capsule studies .
Additional Mechanisms
Clinical Efficacy
Gastroesophageal Reflux Disease (GERD)
In a multicenter trial of 169 patients with heartburn:
-
84.2% preferred Almax over previous antacids due to rapid symptom relief .
-
79.5% of ulcer patients achieved symptom resolution with 6–8 g/day Almax monotherapy .
Peptic Ulcer Management
Almax adjunctive therapy with H2 blockers (e.g., ranitidine) reduced ulcer healing time by 30% compared to antisecretory drugs alone .
| Effect | Incidence (%) | Severity |
|---|---|---|
| Diarrhea | 7.1 | Mild, transient |
| Nausea | 5.3 | Mild |
| Constipation | 0.6 | Rare |
Data from 169-patient cohort .
Contraindications and Interactions
-
Contraindications: Severe renal impairment (risk of hypermagnesemia) .
-
Drug Interactions: Reduces absorption of tetracyclines, quinolones, and iron supplements .
Comparative Analysis with Other Antacids
Aluminum Hydroxide/Magnesium Hydroxide Combinations
| Parameter | Almax | Conventional Gels |
|---|---|---|
| ANC/Price Ratio | 19.2 mEq/€ | 12.4 mEq/€ |
| Sodium Content | <1 mg/dose | 10–50 mg/dose |
| Patient Preference | 84.2% | 62.5% |
Almax’s low sodium content (<1 mg/dose) is advantageous for hypertensive patients .
Calcium Carbonate-Based Antacids
While calcium carbonate has a higher ANC (68 mEq), it causes rebound acid secretion and hypercalcemia risks . Almax avoids these issues due to its non-systemic action .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume